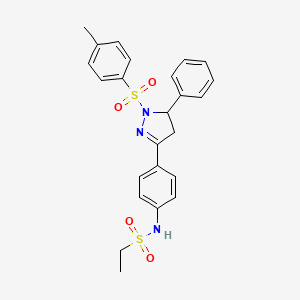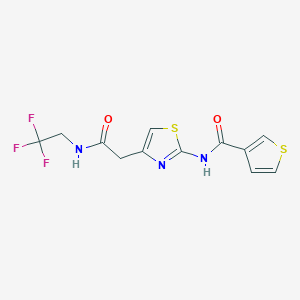
3-Bromo-1-isobutyl-1h-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: is an organic compound characterized by the presence of a bromine atom, an isobutyl group, and a sulfonyl chloride group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The bromine atom and the pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic or neutral conditions to replace the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the bromine atom or other functional groups.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Pyrazole Derivatives: Resulting from oxidation reactions.
Reduced Pyrazole Derivatives: Obtained from reduction reactions.
Scientific Research Applications
Chemistry: 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazole derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the target molecule. In general, the sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological targets. The bromine atom and pyrazole ring may also interact with molecular targets through various non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 3-Bromo-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 3-Bromo-1-propyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness: 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the isobutyl group, which can influence its reactivity and biological activity compared to other similar compounds. The isobutyl group may provide steric hindrance or electronic effects that alter the compound’s interaction with other molecules, making it a valuable intermediate in the synthesis of specialized derivatives.
Properties
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClN2O2S/c1-5(2)3-11-4-6(7(8)10-11)14(9,12)13/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMVDOGYFCUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2662236.png)
![5-[[(1,1-Dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B2662237.png)
![1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662239.png)

![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)

![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)
![2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)

![3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2662252.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide](/img/structure/B2662256.png)

